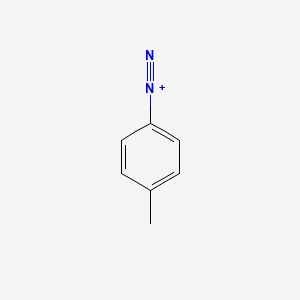

4-Methylbenzenediazonium

Vue d'ensemble

Description

4-Methylbenzenediazonium is an organic compound with the molecular formula C7H7N2. It is a diazonium salt derived from 4-methylaniline. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Methylbenzenediazonium can be synthesized through the diazotization of 4-methylaniline. The process involves the reaction of 4-methylaniline with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C). The reaction proceeds as follows: [ \text{4-Methylaniline} + \text{Sodium Nitrite} + \text{Hydrochloric Acid} \rightarrow \text{this compound Chloride} + \text{Water} ]

Industrial Production Methods: In industrial settings, the preparation of this compound often involves continuous flow processes to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the low temperatures required for the stability of the diazonium salt .

Analyse Des Réactions Chimiques

Formation of 4-Methylbenzenediazonium

The synthesis of this compound typically involves the diazotization of p-toluidine (4-methylaniline) using nitrous acid () generated in situ from sodium nitrite () and hydrochloric acid (). The general reaction can be summarized as follows:

This process results in the formation of the diazonium ion, which is generally unstable and must be used immediately in subsequent reactions.

Chemical Reactions of this compound

This compound undergoes a variety of chemical reactions due to its electrophilic nature. The following sections detail the most significant reactions.

Substitution Reactions

-

Sandmeyer Reaction :

-

The diazonium salt can react with copper(I) halides to form aryl halides.

-

Example:

-

This reaction allows for the introduction of chlorine or bromine into the aromatic ring.

-

-

Replacement by Hydroxyl Group :

-

Heating the diazonium salt in water leads to hydrolysis and formation of phenol.

-

Reaction:

-

-

Replacement by Iodide :

-

Treatment with potassium iodide yields iodobenzene.

-

Reaction:

-

Coupling Reactions

This compound can couple with activated aromatic compounds to form azo compounds, which are significant in dye chemistry.

-

Azo Coupling :

-

When reacted with phenol or another aromatic compound, it forms azo compounds.

-

Example:

-

Reaction with phenol:

-

-

Dediazoniation Reactions

Dediazoniation is a crucial reaction where the diazo group is lost, often leading to the formation of carbocations or phenols.

-

Spontaneous Dediazoniation :

-

This occurs under acidic conditions or elevated temperatures, resulting in the loss of nitrogen gas.

-

-

Kinetics :

Applications De Recherche Scientifique

Synthesis and Reactivity

4-Methylbenzenediazonium can be synthesized through the diazotization of p-toluidine. This reaction is crucial for creating a variety of derivatives that serve as intermediates in organic synthesis. The compound can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups onto aromatic rings.

Table 1: Synthesis Pathways of this compound

| Step | Reagents | Conditions | Products |

|---|---|---|---|

| 1 | p-Toluidine + NaNO₂ + HCl | 0-5 °C | This compound chloride |

| 2 | This compound chloride + nucleophile | Room temperature | Substituted products |

Applications in Material Science

One notable application of this compound is in the modification of surfaces through grafting techniques. This process enhances the properties of materials, making them suitable for various applications, including biosensors and coatings.

Case Study: Grafting on Cerium Oxide Nanoparticles

In a study involving cerium oxide nanoparticles, grafting with this compound significantly increased the water contact angle from 34° to 63°, indicating improved hydrophobicity and compatibility with electrolytic solutions. This modification enhances the nanoparticles' performance in supercapacitors and other electrochemical devices .

Electrochemical Applications

This compound salts have been extensively studied for their electrochemical properties. They can be used to modify electrode surfaces, improving their conductivity and stability.

Table 2: Electrochemical Properties of this compound

| Parameter | Value |

|---|---|

| Reduction potential | -0.25 V vs Ag/AgCl |

| Stability in aqueous solutions | High |

| Reaction kinetics | Fast |

A study indicated that the spontaneous dediazoniation of this compound could be influenced by solvent composition, which affects its reactivity and stability .

Pharmaceutical Applications

The biological activity of compounds derived from this compound has been explored for potential therapeutic uses. For instance, derivatives have shown promise as acetylcholinesterase inhibitors, which are vital in treating neurodegenerative diseases like Alzheimer's.

Case Study: Biological Evaluation

Research has demonstrated that certain derivatives exhibit strong inhibitory activity against acetylcholinesterase, making them candidates for further development in treating cognitive decline associated with Alzheimer’s disease .

Environmental Applications

The use of diazonium salts, including this compound, extends to environmental chemistry where they can facilitate the denitrification process in wastewater treatment. This is crucial for reducing nitrogen compounds that contribute to environmental pollution .

Mécanisme D'action

The mechanism of action of 4-methylbenzenediazonium involves the formation of reactive intermediates, such as aryl cations, during its reactions. These intermediates can undergo various transformations, leading to the formation of different products. For example, in the reduction reaction, the diazonium group is replaced by a hydrogen atom, resulting in the formation of toluene .

Comparaison Avec Des Composés Similaires

4-Methoxybenzenediazonium: Similar in structure but contains a methoxy group instead of a methyl group.

4-Sulfobenzenediazonium: Contains a sulfonic acid group, making it more water-soluble.

Uniqueness: 4-Methylbenzenediazonium is unique due to its specific reactivity and the types of products it forms. Its methyl group provides distinct electronic properties compared to other diazonium salts, influencing its reactivity and the stability of the intermediates formed during reactions .

Propriétés

IUPAC Name |

4-methylbenzenediazonium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N2/c1-6-2-4-7(9-8)5-3-6/h2-5H,1H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYMLCYZEMSNBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[N+]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32066-79-8 (sulfate (1:1) salt), 38258-26-3 (sulfate (2:1) salt), 459-44-9 (tetrafluoroborate salt) | |

| Record name | 4-Methylbenzenediazonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057573521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60206203 | |

| Record name | 4-Methylbenzenediazonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57573-52-1 | |

| Record name | 4-Methylbenzenediazonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057573521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylbenzenediazonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.